molecular formula C9H14Cl2N2 B11880224 3-(Pyrrolidin-2-yl)pyridine dihydrochloride

3-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B11880224
M. Wt: 221.12 g/mol
InChI Key: AOKIOTLTYKVREB-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of pyridine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the condensation of pyridine-2-carboxaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

3-(Pyrrolidin-2-yl)pyridine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving nicotinic acetylcholine receptors due to its structural similarity to nicotine.

    Industrial Applications: It is employed in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. It binds to these receptors and modulates their activity, which can influence neurotransmission and other physiological processes. The compound’s effects are mediated through pathways involving receptor activation and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyrrolidinyl)pyridine: A tobacco alkaloid and major metabolite of nicotine.

    4-Pyrrolidin-2-ylpyridine: Another pyridine derivative with similar structural features.

    2-Methyl-5-(pyrrolidin-2-yl)pyridine: A methyl-substituted pyridine derivative.

Uniqueness

3-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

3-pyrrolidin-2-ylpyridine;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H

InChI Key

AOKIOTLTYKVREB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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